

A Comparative Guide to the Mechanical Properties of Adipimide-Based Copolyamides

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For researchers, scientists, and drug development professionals, the selection of polymeric materials with specific mechanical and thermal properties is a critical aspect of innovation. This guide provides a detailed comparison of **adipimide**-based copolyamides against standard polyamides, namely Polyamide 6 (PA6) and Polyamide 66 (PA66). The data presented is derived from experimental studies and is intended to facilitate informed material selection for various applications.

Comparative Analysis of Mechanical and Thermal Properties

The following table summarizes the key mechanical and thermal properties of an **adipimide**-based copolyamide, specifically a PA6 copolymer containing a salt of bis(2-aminoethyl) adipamide (BAEA) and adipic acid (AA), in comparison to neat PA6 and PA66. The incorporation of the BAEA/AA comonomer into the PA6 backbone has a notable effect on its properties.



Property	PA6 (Neat)	PA6(BAEA/ AA) - 5 mol%	PA6(BAEA/ AA) - 10 mol%	PA6(BAEA/ AA) - 15 mol%	PA66 (Typical Values)
Tensile Strength (MPa)	~80[1]	52.6[2]	45.5[2]	33.6[2]	83
Elongation at Break (%)	70-200[1]	114.7[2]	386.9[2]	584.5[2]	50
Young's Modulus (GPa)	2.9 - 3.0[1][3]	Not Reported	Not Reported	Not Reported	3.0
Melting Temperature (Tm) (°C)	220 - 221.8[1] [2][3]	196.5[2]	162.2[2]	171.3[2]	255 - 261[4]
Glass Transition Temp. (Tg) (°C)	60[3]	46.1[2]	40.3[2]	42.5[2]	50-80
Decompositio n Temp. (Td5%) (°C)	~360	358.5[2]	354.6[2]	356.4[2]	~450[5]

Experimental Protocols

The data presented in this guide is based on standard testing methodologies for polymeric materials. The following are detailed protocols for the key experiments cited.

Tensile Properties (ASTM D638)

The tensile properties of the polymers, including tensile strength, elongation at break, and Young's modulus, are determined according to the ASTM D638 standard.

• Specimen Preparation: Test specimens are prepared in a standard dumbbell shape (Type I or Type IV) through injection molding or machining from a pressed sheet. The specimens are



conditioned at a specific temperature and humidity before testing to ensure consistency.

 Apparatus: A universal testing machine (UTM) equipped with tensile grips and an extensometer is used. The UTM must be capable of maintaining a constant rate of crosshead movement.

Procedure:

- The dimensions of the narrow section of the dumbbell specimen are measured accurately.
- The specimen is securely mounted in the tensile grips of the UTM.
- The extensometer is attached to the specimen's gauge section to measure elongation.
- The test is initiated by separating the grips at a constant speed (e.g., 5 mm/min for rigid plastics).
- The applied force and the corresponding elongation are recorded throughout the test until the specimen fractures.
- Data Analysis: The recorded data is used to generate a stress-strain curve, from which the tensile strength (maximum stress), elongation at break, and Young's modulus (slope of the initial linear portion of the curve) are calculated.

Thermogravimetric Analysis (TGA) (ASTM E1131)

Thermogravimetric analysis is employed to determine the thermal stability and decomposition temperature of the polymers.

 Apparatus: A thermogravimetric analyzer is used, which consists of a high-precision balance with a sample pan located inside a furnace.

Procedure:

- A small sample of the polymer (typically 5-10 mg) is placed in the sample pan.
- The furnace is sealed, and the system is purged with an inert gas (e.g., nitrogen) to prevent oxidation.



- The sample is heated at a constant rate (e.g., 10 °C/min) over a specified temperature range (e.g., from room temperature to 600 °C).
- The weight of the sample is continuously monitored and recorded as a function of temperature.
- Data Analysis: The TGA curve plots the percentage of weight loss against temperature. The
 decomposition temperature (Td) is often reported as the temperature at which a certain
 percentage of weight loss occurs (e.g., Td5% for 5% weight loss).

Differential Scanning Calorimetry (DSC) (ISO 11357)

Differential scanning calorimetry is used to determine the thermal transitions of the polymers, including the glass transition temperature (Tg) and the melting temperature (Tm).

- Apparatus: A differential scanning calorimeter is used, which measures the difference in heat flow between a sample and a reference pan as a function of temperature.
- Procedure:
 - A small, weighed sample of the polymer (typically 5-10 mg) is hermetically sealed in an aluminum pan. An empty sealed pan is used as a reference.
 - The sample and reference pans are placed in the DSC cell.
 - The cell is subjected to a controlled temperature program, which typically involves a
 heating-cooling-heating cycle to erase the thermal history of the sample. For example,
 heating from room temperature to a temperature above the melting point, holding for a few
 minutes, cooling at a controlled rate, and then reheating at a controlled rate (e.g., 10
 °C/min).
- Data Analysis: The DSC thermogram plots heat flow against temperature. The glass
 transition is observed as a step change in the baseline, and the melting point is seen as an
 endothermic peak. The Tg is typically taken as the midpoint of the transition, and the Tm is
 the peak temperature of the melting endotherm.

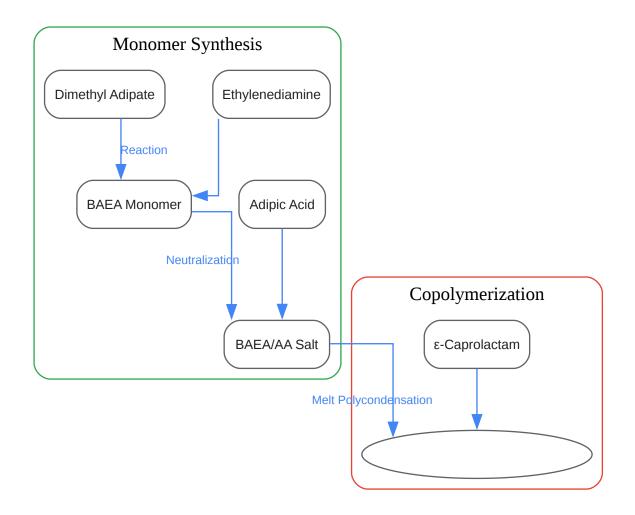
Visualizations



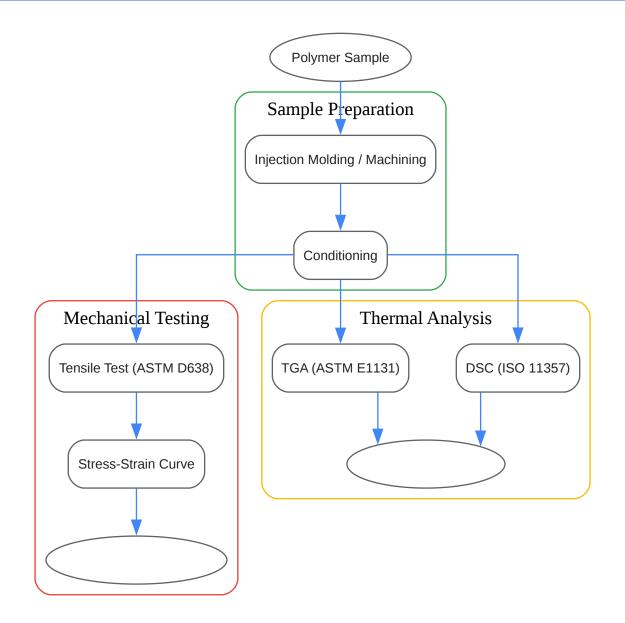
Synthesis of Adipimide-Based Copolyamide (PA6(BAEA/AA))

The following diagram illustrates the synthetic workflow for the **adipimide**-based copolyamide, starting from the synthesis of the bis(2-aminoethyl) adipamide (BAEA) monomer followed by its copolymerization with ϵ -caprolactam.









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References

- 1. rolec.de [rolec.de]
- 2. researchgate.net [researchgate.net]



- 3. designerdata.nl [designerdata.nl]
- 4. Thermodynamic characteristics of the aliphatic polyamide crystal structures: Enhancement of nylon 66α, 610α and 77y polymers PMC [pmc.ncbi.nlm.nih.gov]
- 5. apps.dtic.mil [apps.dtic.mil]
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